molecular formula C14H19N3O2S B11045045 N-(2-hydroxyethyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide

N-(2-hydroxyethyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide

Cat. No.: B11045045
M. Wt: 293.39 g/mol
InChI Key: OALPIGGGHVQMRS-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide is a complex organic compound that belongs to the class of diazocines. Diazocines are known for their unique structural properties and potential applications in various fields, including materials science and medicinal chemistry. This compound, in particular, features a fused ring system with a diazocine core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the following steps:

    Formation of the Diazocine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazocine ring system.

    Functional Group Introduction: Subsequent steps introduce the hydroxyethyl and carbothioamide groups through nucleophilic substitution or addition reactions.

    Oxidation and Reduction: Specific oxidation and reduction steps are employed to achieve the desired oxidation state of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic processes can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can modify the oxidation state of the diazocine core.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(2-hydroxyethyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diazocine core can undergo conformational changes, influencing its binding affinity and activity. Pathways involved may include signal transduction, enzyme inhibition, or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: Known for its photoisomerization properties but differs in its structural rigidity and photostability.

    Diazocine Derivatives: Other derivatives with different substituents may exhibit varied chemical and physical properties.

Uniqueness

N-(2-hydroxyethyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide is unique due to its specific functional groups and the resulting chemical behavior

Properties

Molecular Formula

C14H19N3O2S

Molecular Weight

293.39 g/mol

IUPAC Name

N-(2-hydroxyethyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide

InChI

InChI=1S/C14H19N3O2S/c18-5-4-15-14(20)16-7-10-6-11(9-16)12-2-1-3-13(19)17(12)8-10/h1-3,10-11,18H,4-9H2,(H,15,20)

InChI Key

OALPIGGGHVQMRS-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NCCO

Origin of Product

United States

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